![molecular formula C22H30N2O2S B1139222 Oliceridine CAS No. 1401028-24-7](/img/structure/B1139222.png)
Oliceridine
Overview
Description
Oliceridine, marketed under the brand name Olinvyk, is a novel opioid medication used for the treatment of moderate to severe acute pain in adults. It is administered intravenously and was approved for medical use in the United States in August 2020 . This compound is known for its unique mechanism of action as a biased agonist at the μ-opioid receptor, which aims to provide effective pain relief with fewer side effects compared to traditional opioids .
Mechanism of Action
Target of Action
Oliceridine, also known as TRV130, is a novel opioid agonist that primarily targets the mu-opioid receptor (MOR) . The MOR is a seven-transmembrane G-protein-coupled receptor (GPCR) that plays a crucial role in mediating the effects of opioid agonists . It is predominantly targeted by opioid agonists and is responsible for their effects .
Mode of Action
This compound acts as a complete opioid agonist that is relatively selective for the mu-opioid receptor . It is the first mu-opioid receptor G protein pathway selective modulator (μGPS) . Unlike conventional opioid agonists, this compound’s interaction with the opioid receptor is selective to the G protein pathway, with low potency for β-arrestin recruitment . This unique mode of action allows this compound to provide comparable analgesia to traditional opioids such as morphine, but with a potentially reduced risk of opioid-related adverse effects .
Biochemical Pathways
This compound preferentially activates G-protein-coupled signaling pathways . This preferential activation leads to cellular hyperpolarization and inhibition of tonic neural activity , resulting in the primary therapeutic function of this compound: analgesia . By acting as a biased agonist, this compound minimizes receptor phosphorylation and recruitment of β-arrestin , which may lead to fewer opioid-related adverse events .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation. It has been observed that this compound displays high mor affinity and weak intrinsic efficacy in vitro . In vivo, this compound showed impaired brain penetrance and rapid clearance, effects attributed to its interaction with the P-glycoprotein (P-gp) efflux transporter .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the provision of analgesic effects through the preferential activation of G-protein-coupled signaling pathways . This results in a comparable or improved safety profile over conventional opioid agonists .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the P-glycoprotein (P-gp) efflux transporter has been found to be essential for this compound’s in vivo efficacy and adverse effect profiles . Furthermore, the guidelines from the American Pain Society discuss the importance of tailoring treatment options based on a patient’s sensitivities and risk factors , suggesting that individual patient characteristics can also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Oliceridine functions as a biased agonist at the μ-opioid receptor, preferentially activating the G-protein pathway while minimizing β-arrestin recruitment . This selective activation results in effective pain relief with fewer side effects such as respiratory depression and constipation. This compound interacts primarily with the μ-opioid receptor, a seven-transmembrane G-protein-coupled receptor (GPCR). The interaction involves binding to the receptor and activating the G-protein signaling pathway, which mediates analgesic effects .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways. It elicits robust G-protein signaling with potency and efficacy similar to that of morphine but with reduced β-arrestin 2 recruitment and receptor internalization . This modulation affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The biased agonism of this compound results in effective analgesia with a lower incidence of adverse effects such as respiratory depression and constipation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the μ-opioid receptor and preferentially activating the G-protein pathway . This activation leads to the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent reduction in neurotransmitter release. The biased agonism of this compound minimizes β-arrestin recruitment, which is associated with adverse effects such as respiratory depression . This selective activation provides effective analgesia with a reduced risk of side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has a rapid onset of action, with analgesic effects observed within minutes of administration . The stability and degradation of this compound have been studied, with findings indicating that it maintains its efficacy over time with minimal degradation . Long-term effects on cellular function have been observed, with this compound demonstrating sustained analgesic effects without significant adverse effects .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. At lower doses, this compound provides effective analgesia with minimal adverse effects . At higher doses, there is an increased risk of side effects such as respiratory depression and constipation . Threshold effects have been observed, with a clear dose-response relationship indicating that higher doses result in greater analgesic effects but also increased risk of adverse effects .
Metabolic Pathways
This compound is primarily metabolized hepatically by the cytochrome P450 enzymes CYP3A4 and CYP2D6, with minor contributions from CYP2C9 and CYP2C19 . The metabolic pathways include N-dealkylation, glucuronidation, and dehydrogenation . None of the metabolites of this compound are known to be active, and the major elimination route is metabolic clearance .
Transport and Distribution
This compound is extensively distributed into tissues, with a mean steady-state volume of distribution ranging between 90 to 120 liters . Plasma protein binding is approximately 77% . In vitro studies suggest that this compound is not an inhibitor of major transporters such as breast cancer resistance protein (BCRP) and MDR1 . This extensive distribution and binding profile contribute to its effective analgesic properties.
Subcellular Localization
This compound’s interaction with the μ-opioid receptor is selective to the G-protein pathway, with low potency for β-arrestin recruitment . This selective interaction may lead to fewer opioid-related adverse events. The subcellular localization of this compound involves its binding to the μ-opioid receptor on the cell membrane, where it exerts its analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oliceridine is synthesized through a multi-step chemical process. The synthesis involves the formation of the core structure, followed by the introduction of various functional groups to achieve the desired pharmacological properties. The key steps include:
- Formation of the spirocyclic core.
- Introduction of the pyridine ring.
- Functionalization of the thiophene ring.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Controlled reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions: Oliceridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups leading to derivatives with different pharmacological properties.
Scientific Research Applications
Clinical Applications
Oliceridine is indicated for the management of moderate to severe acute pain in adults requiring intravenous opioid therapy. Its applications are particularly relevant in various clinical settings, including:
- Postoperative Pain Management : this compound has been studied extensively for its effectiveness in managing postoperative pain following surgical procedures such as abdominoplasty and bunionectomy. Clinical trials have demonstrated that it provides comparable analgesia to morphine with a lower incidence of adverse effects .
- Emergency and Acute Care : Given its rapid onset and controlled administration via intravenous routes, this compound is suitable for acute pain scenarios in emergency departments and hospital settings where immediate pain relief is critical .
Key Clinical Trials
Several pivotal trials have evaluated the safety and efficacy of this compound:
Safety Profile
This compound's safety profile has been a focal point in its clinical evaluation. Studies indicate that it has a lower incidence of respiratory depression and gastrointestinal side effects compared to traditional opioids. For instance, in the ATHENA trial, the incidence of postoperative respiratory depression was significantly lower in patients receiving this compound compared to those on standard opioid therapy (8% vs. 30%) .
Comparison with Similar Compounds
Oliceridine is compared with other similar compounds such as:
Morphine: Traditional opioid with non-selective activation of both G-protein and β-arrestin pathways.
Fentanyl: Potent opioid with a high risk of respiratory depression.
Tegileridine: Another biased agonist targeting the μ-opioid receptor, similar to this compound in its mechanism of action but with different pharmacokinetic properties.
Uniqueness: this compound’s uniqueness lies in its ability to provide effective pain relief with a lower incidence of adverse effects due to its biased agonism at the μ-opioid receptor .
Biological Activity
Oliceridine (TRV130) is a novel intravenous (IV) opioid analgesic developed to provide effective pain relief while minimizing the adverse effects commonly associated with traditional opioids. It is characterized as a biased agonist at the mu-opioid receptor (MOR), selectively activating G-protein signaling pathways while limiting β-arrestin recruitment. This mechanism is believed to reduce the incidence of opioid-related adverse events (ORAEs), such as respiratory depression and gastrointestinal issues, which are prevalent with conventional opioids like morphine.
This compound's unique mechanism involves its binding to the mu-opioid receptor, specifically interacting with transmembrane domains 2 and 3. This interaction alters the receptor conformation, preventing β-arrestin from binding, which is crucial for mediating many adverse effects associated with opioid use. The selective activation of G-protein pathways leads to analgesia without the typical side effects seen in other opioids .
Table 1: Comparison of Mechanisms Between this compound and Traditional Opioids
Feature | This compound | Traditional Opioids |
---|---|---|
Receptor Type | Mu-opioid receptor | Mu-opioid receptor |
Mechanism | G-protein biased agonism | G-protein activation + β-arrestin signaling |
Primary Effects | Analgesia | Analgesia + ORAEs |
Side Effects | Lower incidence of respiratory depression and nausea | Higher incidence of respiratory depression, constipation, nausea |
Pharmacokinetics
This compound exhibits a low oral bioavailability of approximately 5.77%, necessitating IV administration for effective pain management. Upon IV administration, it reaches peak plasma concentrations within 1-2 minutes, with a half-life ranging from 1.5 to 3 hours. The drug is primarily metabolized in the liver through cytochrome P450 enzymes CYP3A4 and CYP2D6, resulting in inactive metabolites that are predominantly excreted via urine (70%) and feces .
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Bioavailability | 5.77% |
Onset of Action | 1-2 minutes |
Half-Life | 1.5 - 3 hours |
Protein Binding | ~77% |
Metabolism | Liver (CYP3A4, CYP2D6) |
Excretion | 70% urine, remainder feces |
Phase 3 Trials
This compound's efficacy and safety were evaluated in several Phase 3 clinical trials, including the ATHENA-1 trial, which involved 768 patients experiencing moderate-to-severe acute pain. The study demonstrated that this compound provided effective analgesia comparable to morphine while exhibiting a more favorable safety profile.
Key Findings from ATHENA-1 Trial:
- Efficacy: this compound showed significant pain relief measured by the Sum of Pain Intensity Differences (SPID) over both 24 and 48 hours.
- Safety: Patients receiving this compound experienced fewer ORAEs compared to those treated with morphine.
Table 3: Summary of Key Clinical Trials Involving this compound
Study Name | Patient Population | Key Findings |
---|---|---|
ATHENA-1 | 768 patients with acute pain | Effective analgesia; lower ORAEs than morphine |
APOLLO-2 | 407 patients post-abdominoplasty | Similar efficacy to morphine; improved tolerability |
Case Studies
In addition to clinical trials, real-world studies have further validated this compound's safety and efficacy. A notable case-controlled evaluation highlighted its application in various surgical settings, confirming its effectiveness in managing acute postoperative pain while maintaining a better safety profile compared to traditional opioids .
Example Case Study
- Patient Profile: A 65-year-old female undergoing knee surgery.
- Treatment: Administered this compound via PCA (patient-controlled analgesia).
- Outcome: Achieved satisfactory pain control with minimal side effects such as nausea and sedation.
Properties
IUPAC Name |
N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNOVGJWPASQDL-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(SC=C1)CNCC[C@]2(CCOC3(C2)CCCC3)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031292 | |
Record name | Oliceridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Pain perception follows a complex pathway initiated in primary sensory neurons, subsequently transmitted to the spinal cord dorsal horn and through ascending axons to multiple regions within the thalamus, brainstem, and midbrain, and finally relayed through descending signals that either inhibit or facilitate the nociceptive signalling. Opioid receptors are seven-transmembrane G-protein-coupled receptors (GPCRs) that can be divided into μ, κ, δ, and opioid-like-1 (ORL1) subtypes,. However, the μ-opioid receptor is predominantly targeted by and is responsible for the effects of traditional opioids. GPCRs in the inactive state are bound intracellularly by a complex consisting of a Gα, β, and γ subunit together with guanosine diphosphate (GDP). Activation of the GPCR through extracellular agonist binding catalyzes the replacement of GDP with guanosine triphosphate (GTP), dissociation of both Gα-GTP and a βγ heterodimer, and subsequent downstream effects. In the case of the μ-opioid receptor, the Gα-GTP directly interacts with the potassium channel Kir3 while the dissociated Gβγ subunit directly binds to and occludes the pore of P/Q-, N-, and L-type Ca2+ channels. Furthermore, opioid receptor activation inhibits adenylyl cyclase, which in turn reduces cAMP-dependent Ca2+ influx. By altering membrane ion conductivity, these effects modulate nociceptive signalling and produce an analgesic effect. In addition to the G-protein pathway, μ-opioid receptor activation can also result in downstream signalling through β-arrestin, which results in receptor internalization and is associated with negative effects of opioid use including respiratory depression, gastrointestinal effects, and desensitization/tolerance. Oliceridine acts as a "biased agonist" at the μ-opioid receptor by preferentially activating the G-protein pathway with minimal receptor phosphorylation and recruitment of β-arrestin. Competetive binding assays and structural modelling suggest that the binding site for oliceridine on the μ-opioid receptor is the same as for classical opioids. However, molecular modelling supports a model whereby oliceridine binding induces a different intracellular conformation of the μ-opioid receptor, specifically due to a lack of coupling with transmembrane helix six, which confers the specificity for G-protein over β-arrestin interaction. Numerous _in vitro_, _in vivo_, and clinical studies support the view that this biased agonism results in comparable analgesia compared with traditional opioids at a comparable or decreased risk of opioid-related adverse effects such as constipation and respiratory depression. | |
Record name | Oliceridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1401028-24-7 | |
Record name | (9R)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401028-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oliceridine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401028247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oliceridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14881 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oliceridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201031292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLICERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCN858TCP0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does oliceridine differ from conventional opioids in its interaction with the μ-opioid receptor?
A1: this compound is classified as a G protein-biased ligand at the μ-opioid receptor. This means that it preferentially activates the G protein signaling pathway while mitigating β-arrestin recruitment. [] Conventional opioids, such as morphine, activate both pathways non-selectively. []
Q2: What are the downstream consequences of this compound's biased agonism?
A2: The G protein pathway is primarily responsible for analgesia, while β-arrestin recruitment is linked to adverse effects like respiratory depression, constipation, and tolerance development. [, ] By favoring the G protein pathway, this compound aims to provide potent analgesia with a potentially reduced risk of these side effects. [, ]
Q3: Has this biased agonism translated into a better safety profile in preclinical studies?
A3: Preclinical studies in mice have shown promising results. This compound demonstrated reduced tolerance and opioid-induced hyperalgesia compared to morphine after repeated administration. [] Additionally, it did not produce reward behavior in the conditioned place preference assay, unlike morphine, suggesting a potentially lower abuse liability. []
Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A4: this compound is primarily administered intravenously and exhibits a rapid onset of action. [] It is predominantly metabolized in the liver by CYP3A4 and CYP2D6 enzymes. [] Importantly, it has no known active metabolites, making its analgesic efficacy predictably linked to its plasma concentration. []
Q5: Are there any notable drug-drug interactions with this compound?
A5: While this compound itself doesn't have many reported drug interactions, its metabolism can be affected by drugs that induce or inhibit CYP3A4 and CYP2D6. [, ] Clinicians should be aware of these potential interactions, particularly in patients with compromised liver function.
Q6: What is the clinical evidence supporting the efficacy of this compound for acute pain management?
A6: this compound has been evaluated in several Phase III clinical trials (APOLLO-1 and APOLLO-2) for acute pain management following bunionectomy and abdominoplasty. [, ] These trials demonstrated that this compound provides effective analgesia, comparable to morphine, with a potentially improved safety profile. [, ]
Q7: Are there any specific patient populations where this compound might be particularly beneficial?
A7: While further research is needed, the potential for a reduced respiratory depression profile makes this compound a promising analgesic option for patients considered high-risk for this adverse event, such as the elderly and obese individuals. []
Q8: What about this compound's safety profile compared to traditional opioids in a real-world setting?
A8: The ATHENA trial, a large, open-label observational study, investigated this compound's safety and effectiveness in a broader patient population with acute pain. [] The study found this compound to be generally safe and well-tolerated, with a low incidence of serious adverse events. []
Q9: What are some of the unanswered questions regarding this compound's long-term effects and abuse potential?
A9: While early data suggests a potentially lower abuse liability compared to morphine, [] more research is needed to fully characterize this compound's long-term effects, including its potential for dependence and abuse. Further investigation is also warranted to definitively establish its safety profile compared to conventional opioids in various clinical settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.